molecular formula C14H17N3O4S B14748801 2-((2-Amino-2-carboxyethyl)thio)tryptophan CAS No. 550-94-7

2-((2-Amino-2-carboxyethyl)thio)tryptophan

Cat. No.: B14748801
CAS No.: 550-94-7
M. Wt: 323.37 g/mol
InChI Key: MGVCAXMLCYZGFI-RGURZIINSA-N
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Description

2-((2-Amino-2-carboxyethyl)thio)tryptophan is a derivative of tryptophan, an essential amino acid This compound features a unique structure where a thioether linkage connects the tryptophan moiety to a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-2-carboxyethyl)thio)tryptophan typically involves the reaction of tryptophan with a cysteine derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the thioether bond. This method is advantageous due to its specificity and mild reaction conditions, which are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-2-carboxyethyl)thio)tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Amino-2-carboxyethyl)thio)tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized biomaterials.

Mechanism of Action

The mechanism of action of 2-((2-Amino-2-carboxyethyl)thio)tryptophan involves its interaction with various molecular targets, primarily proteins. The thioether linkage can influence protein folding and stability, affecting the protein’s function. This compound can also participate in redox reactions, impacting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-2-carboxyethyl)thio)tryptophan is unique due to its combined features of tryptophan and cysteine, allowing it to participate in a broader range of biochemical reactions. Its thioether linkage provides additional stability and reactivity compared to its parent compounds .

Properties

CAS No.

550-94-7

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

(2S)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m0/s1

InChI Key

MGVCAXMLCYZGFI-RGURZIINSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

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